3-Fluoropyrrolidine

Overview

Description

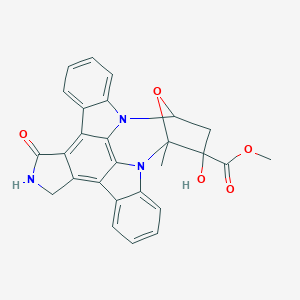

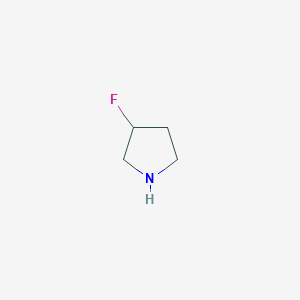

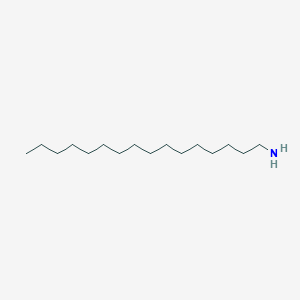

3-Fluoropyrrolidine (3-FP) is an organic compound belonging to the pyrrolidine family of heterocyclic compounds. It is a colorless liquid with a pungent odor and a boiling point of 97 °C. 3-FP is used in a variety of applications, including as a starting material for the synthesis of pharmaceuticals, as a reagent for organic synthesis, and as a solvent for a variety of organic reactions. It is also used as an intermediate in the production of a variety of other compounds.

Scientific Research Applications

Synthesis and Characterization for Forensic Applications : 3-Fluorophenmetrazine, a compound related to 3-Fluoropyrrolidine, has been synthesized and characterized for potential treatment options for obesity and drug dependence. Its synthesis helps in forensic work by differentiating it from its ortho- and para-substituted isomers (McLaughlin et al., 2017).

Medicinal Chemistry and Organic Synthesis : Fluoropyrrolidines, including this compound, are used in medicinal chemistry and organic synthesis. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).

Bifunctional Building Blocks for Pharmaceuticals : A synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has been developed, providing useful bifunctional building blocks for fluorinated pharmaceutical compounds (Verniest et al., 2010).

Dipeptidyl Peptidase IV Inhibitors : Fluoropyrrolidine amides have shown selectivity for dipeptidyl peptidase IV and good pharmacokinetic properties, with potential oral activity in lean mice (Caldwell et al., 2004).

Facilitating Medicinal Synthesis : The synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides has been achieved with a significant reduction in synthetic steps, beneficial for medicinal applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Fluorogenic Reagents in Amino Acid Reactions : The reaction mechanisms of amino acids with fluorogenic reagents involve the formation of colored and fluorescent species, with intermediates derived from imines and trapped in 3 + 2 cycloadditions to form spiropyrrolidines (Petrovskaia et al., 2001).

Pharmaceutical Building Blocks : Synthetic routes towards 3-fluoropyrrolidines and 3-fluoroazetidines have been developed, which are potential pharmaceutical building blocks (Piron et al., 2011).

Safety and Hazards

Future Directions

The development of efficient methods for the synthesis of diverse structured pyrrolidine derivatives is of great importance . The introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can greatly affect their bioactivities . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .

Mechanism of Action

Target of Action

3-Fluoropyrrolidine, specifically the ®-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride forms, have been identified as substrates in the preparation of various compounds . They have been used in the synthesis of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases play a crucial role in cellular division and maintaining the genetic stability of a cell .

Mode of Action

It’s known that the compound interacts with its targets, such as aurora kinases, through its incorporation into larger molecular structures . This interaction can lead to changes in the activity of these targets, potentially inhibiting their function .

Biochemical Pathways

This compound is involved in the synthesis of various bioactive compounds . For instance, it’s used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . Aurora kinases are key components of the pathway that controls cell division and genetic stability .

Pharmacokinetics

The presence of the fluorine atom in the compound could potentially enhance its bioavailability and metabolic stability .

Result of Action

The result of this compound’s action is largely dependent on the specific biochemical context in which it is used. For example, when used in the synthesis of potential aurora kinase inhibitors, the action of this compound could lead to the inhibition of these kinases, thereby affecting cell division and genetic stability .

Biochemical Analysis

Biochemical Properties

3-Fluoropyrrolidine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the preparation of imidazo[1,2-a]pyrazine derivatives, which are potential aurora kinase inhibitors . It has also been used in the synthesis of pyrazolopyrimidine derivatives, potential PDE10A inhibitors .

Cellular Effects

Fluorinated pyrrolidines have been evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV) . This suggests that this compound may influence cell function by interacting with specific enzymes and affecting cellular metabolic pathways.

Molecular Mechanism

Its use in the synthesis of potential enzyme inhibitors suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The stability and degradation of this compound would be crucial factors to consider in long-term in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. The use of animal models is crucial in studying the dosage effects of new compounds, including any threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that fluorinated pyrrolidines can be involved in various metabolic processes .

properties

IUPAC Name |

3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116574-74-4 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)

![Benzo[b]perylene](/img/structure/B48583.png)

![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)